molecular formula C15H13NO2 B14458458 6-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine CAS No. 74413-12-0

6-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine

Cat. No.: B14458458
CAS No.: 74413-12-0
M. Wt: 239.27 g/mol
InChI Key: VDTGQFPYEZUFAO-UHFFFAOYSA-N
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Description

6-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine is a heterocyclic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine typically involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is known for its efficiency in producing highly functionalized heterocycles.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Biginelli reaction’s scalability makes it a viable option for large-scale synthesis. The reaction conditions can be optimized to achieve high yields and purity, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism by which 6-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that play crucial roles in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine apart is its specific benzoxazine structure, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific interactions with molecular targets are required.

Properties

CAS No.

74413-12-0

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

6-methyl-4-oxido-3-phenyl-2H-1,4-benzoxazin-4-ium

InChI

InChI=1S/C15H13NO2/c1-11-7-8-15-13(9-11)16(17)14(10-18-15)12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

VDTGQFPYEZUFAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=[N+]2[O-])C3=CC=CC=C3

Origin of Product

United States

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